molecular formula C23H17FN4O B10806431 N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide

N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide

Cat. No.: B10806431
M. Wt: 384.4 g/mol
InChI Key: GSYUITSQGQZUOY-MFKUBSTISA-N
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Description

N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide typically involves the condensation reaction between 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction can be represented as follows:

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde+BenzohydrazideN’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide\text{3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde} + \text{Benzohydrazide} \rightarrow \text{N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide} 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde+Benzohydrazide→N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Corresponding oxides of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide involves its interaction with biological targets such as enzymes or receptors. The Schiff base moiety can coordinate with metal ions, potentially inhibiting the activity of metalloenzymes. Additionally, the compound’s structure allows it to interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-((2,5-Dimethoxyphenyl)methylene)biphenyl-4-carbohydrazide
  • N’-((4-Fluorophenyl)methylene)biphenyl-4-carbohydrazide

Uniqueness

N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide is unique due to the presence of both the pyrazole and fluorophenyl groups, which confer specific electronic and steric properties. These features can enhance its binding affinity and selectivity towards biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O/c24-20-13-11-17(12-14-20)22-19(16-28(27-22)21-9-5-2-6-10-21)15-25-26-23(29)18-7-3-1-4-8-18/h1-16H,(H,26,29)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYUITSQGQZUOY-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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